

# 3-(2-Methyl-1H-imidazol-1-yl)aniline IUPAC name and synonyms

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## Compound of Interest

Compound Name: 3-(2-Methyl-1H-imidazol-1-yl)aniline

Cat. No.: B070298

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An In-Depth Technical Guide to **3-(2-Methyl-1H-imidazol-1-yl)aniline**

## Abstract

This technical guide provides a comprehensive overview of **3-(2-Methyl-1H-imidazol-1-yl)aniline**, a heterocyclic aromatic amine of significant interest to the chemical and pharmaceutical industries. We will delineate its chemical identity, including its IUPAC name and key physicochemical properties. A detailed, field-proven synthetic protocol is presented, accompanied by a logical retrosynthetic analysis and workflow visualization. The core of this guide focuses on the compound's strategic importance as a molecular building block in drug discovery, contextualized by the role of its structural analogues as key intermediates in the synthesis of targeted therapies like the tyrosine kinase inhibitor, Nilotinib. Finally, essential safety, handling, and storage protocols are outlined to ensure its proper management in a research and development setting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

## Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a precise understanding of its identity and physical characteristics. **3-(2-Methyl-1H-imidazol-1-yl)aniline** is a bifunctional molecule, incorporating both a nucleophilic aniline ring and a versatile imidazole heterocycle.

## Nomenclature and Structure

The compound's identity is defined by its structure and internationally recognized identifiers.

Identifier	Value
IUPAC Name	3-(2-Methyl-1H-imidazol-1-yl)aniline
CAS Number	184098-19-9[1]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> N <sub>3</sub> [1]
Molecular Weight	173.21 g/mol [1]
Canonical SMILES	<chem>CC1=NC=CN1C2=CC=CC(=C2)N</chem>

## Physicochemical Properties

The physical properties of the compound are critical for its handling, reaction setup, and purification.

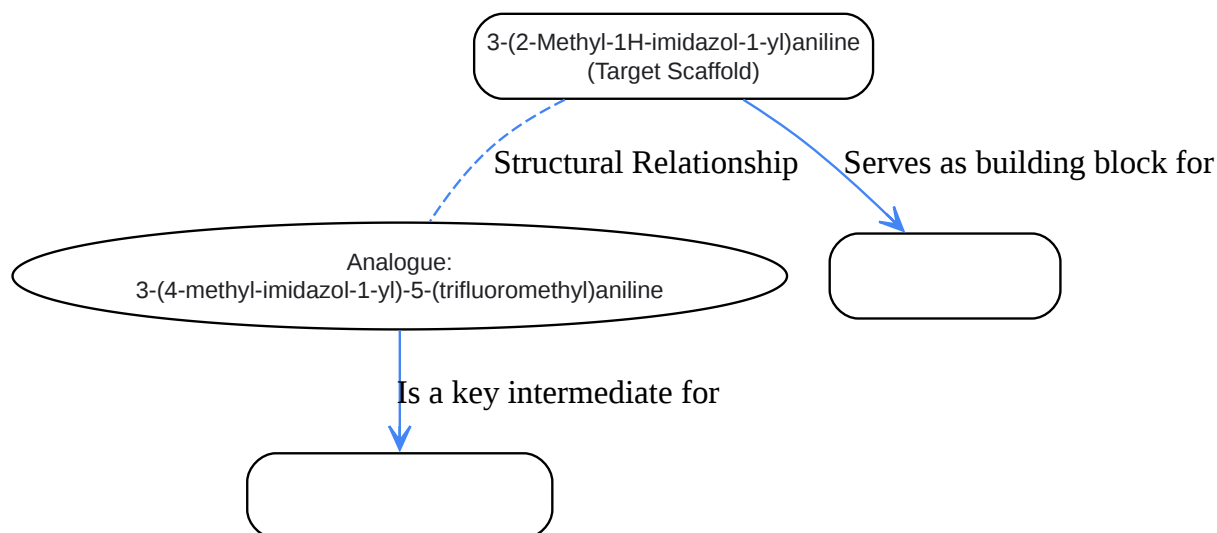
Property	Description	Source
Appearance	Yellow crystalline powder	[1]
Purity	Typically ≥97%	[1]

## Synthesis and Purification

The synthesis of N-aryl imidazoles is a common challenge in medicinal chemistry. The proposed methodology for **3-(2-Methyl-1H-imidazol-1-yl)aniline** is based on the well-established Ullmann condensation, a reliable method for forming carbon-nitrogen bonds between aryl halides and nitrogen heterocycles.

## Retrosynthetic Analysis

A logical disconnection approach reveals commercially available precursors. The primary C-N bond to be formed is between the aniline ring (C3) and the imidazole ring (N1). This leads to 3-haloaniline and 2-methylimidazole as ideal starting materials.



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## References

- 1. 3-(2-Methyl-1H-imidazol-1-yl)aniline | CymitQuimica [cymitquimica.com]
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